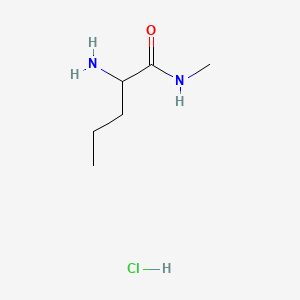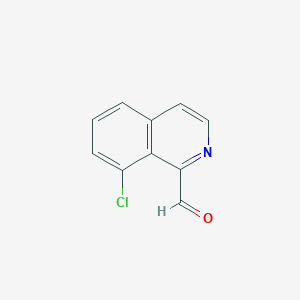
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an isobutyl group, a methyl group, and a trifluoromethyl group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of Substituents: The isobutyl, methyl, and trifluoromethyl groups can be introduced through various alkylation and substitution reactions. For example, the trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: The use of catalysts and solvents can enhance reaction efficiency and selectivity. Common solvents include polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Análisis De Reacciones Químicas
Types of Reactions
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine depends on its specific interactions with molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating cellular signaling processes.
Pathways: The compound could influence various molecular pathways, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazole: Lacks the amine group but shares other structural features.
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-ol: Contains a hydroxyl group instead of an amine group.
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-thiol: Contains a thiol group instead of an amine group.
Uniqueness
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets.
Propiedades
Fórmula molecular |
C9H14F3N3 |
|---|---|
Peso molecular |
221.22 g/mol |
Nombre IUPAC |
2-methyl-4-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H14F3N3/c1-5(2)4-6-7(9(10,11)12)14-15(3)8(6)13/h5H,4,13H2,1-3H3 |
Clave InChI |
YDIBGYXFUOTKQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(N(N=C1C(F)(F)F)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[2.5]octane-6-thiol](/img/structure/B15325464.png)







![5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15325519.png)


![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)

